molecular formula C8H9F3N4O B2389299 3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2319719-33-8

3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No. B2389299
CAS RN: 2319719-33-8
M. Wt: 234.182
InChI Key: GXTNMJUJDFZFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is classified as a pyrrolidinone derivative and has a unique structure that makes it an attractive candidate for a wide range of research applications.

Mechanism of Action

The mechanism of action of 3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is not fully understood. However, it is believed that the compound may interact with specific receptors in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can have a range of biochemical and physiological effects. For example, the compound has been shown to have an inhibitory effect on certain enzymes, which could make it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have an impact on the central nervous system, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in lab experiments is its unique structure, which makes it an attractive candidate for a wide range of research applications. Additionally, the compound is relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which could make it more difficult to interpret experimental results.

Future Directions

There are many potential future directions for research related to 3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. One area of focus could be the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Additionally, further research could be done to explore the potential applications of this compound in drug development and other areas of medicinal chemistry. Finally, more studies could be done to better understand the compound's mechanism of action and its impact on the body, which could provide important insights into its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves the reaction between 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and sodium azide in the presence of a copper catalyst. This reaction results in the formation of the triazole ring, which is a key structural feature of the compound.

Scientific Research Applications

3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been used in a variety of scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. Additionally, this compound has been used in studies related to the development of new synthetic methods and the exploration of new reaction mechanisms.

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N4O/c9-8(10,11)3-14-2-1-6(7(14)16)15-5-12-4-13-15/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTNMJUJDFZFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N2C=NC=N2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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